molecular formula C22H24N4O3 B6025908 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1H-indazol-3-ylacetyl)-3-piperidinamine

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1H-indazol-3-ylacetyl)-3-piperidinamine

Katalognummer B6025908
Molekulargewicht: 392.5 g/mol
InChI-Schlüssel: IXFHKAXULYKXJQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1H-indazol-3-ylacetyl)-3-piperidinamine is a novel compound that has gained attention due to its potential in scientific research applications. This compound is also known as BI-2536, and it has been found to exhibit promising anticancer activity.

Wissenschaftliche Forschungsanwendungen

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1H-indazol-3-ylacetyl)-3-piperidinamine has been found to exhibit promising anticancer activity. It has been shown to inhibit the activity of polo-like kinase 1 (PLK1), which is a key regulator of the cell cycle. PLK1 is overexpressed in many types of cancer, and its inhibition can lead to cell cycle arrest and apoptosis. This compound has been tested in vitro and in vivo, and it has shown efficacy against a variety of cancer cell lines and tumor models.

Wirkmechanismus

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1H-indazol-3-ylacetyl)-3-piperidinamine involves the inhibition of PLK1. PLK1 is a serine/threonine kinase that plays a critical role in cell cycle regulation. It is involved in the regulation of mitosis, cytokinesis, and DNA damage response. The inhibition of PLK1 by this compound leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anticancer activity in vitro and in vivo. It has been found to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been found to inhibit tumor growth in animal models. Additionally, this compound has been found to have low toxicity in normal cells.

Vorteile Und Einschränkungen Für Laborexperimente

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1H-indazol-3-ylacetyl)-3-piperidinamine has several advantages for lab experiments. It has been shown to exhibit potent anticancer activity, which makes it a valuable tool for cancer research. This compound has also been found to have low toxicity in normal cells, which makes it a safer alternative to other anticancer agents. However, one limitation of this compound is that it has poor solubility in aqueous solutions, which can make it difficult to work with in some experiments.

Zukünftige Richtungen

There are several potential future directions for research involving N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1H-indazol-3-ylacetyl)-3-piperidinamine. One direction is to investigate the efficacy of this compound in combination with other anticancer agents. Another direction is to explore the potential of this compound in the treatment of other diseases, such as viral infections. Additionally, further research is needed to optimize the synthesis of this compound and improve its solubility in aqueous solutions. Finally, the mechanism of action of this compound needs to be further elucidated to fully understand its potential in scientific research applications.
In conclusion, this compound is a novel compound that has shown promising anticancer activity. Its inhibition of PLK1 makes it a valuable tool for cancer research, and its low toxicity in normal cells makes it a safer alternative to other anticancer agents. While there are limitations to working with this compound, there are also several potential future directions for research involving this compound.

Synthesemethoden

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(1H-indazol-3-ylacetyl)-3-piperidinamine can be achieved through a multistep process. The initial step involves the synthesis of 1-(1H-indazol-3-yl)acetic acid, which is then coupled with 3-piperidin-1-ylpropan-1-amine to form the intermediate compound. This intermediate is then coupled with 2,3-dihydro-1,4-benzodioxin-6-ylamine to form the final product. The synthesis of this compound has been optimized to achieve high yields and purity.

Eigenschaften

IUPAC Name

1-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)piperidin-1-yl]-2-(2H-indazol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c27-22(13-19-17-5-1-2-6-18(17)24-25-19)26-9-3-4-16(14-26)23-15-7-8-20-21(12-15)29-11-10-28-20/h1-2,5-8,12,16,23H,3-4,9-11,13-14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXFHKAXULYKXJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=C3C=CC=CC3=NN2)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.